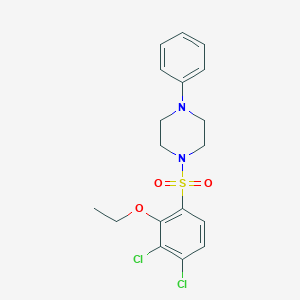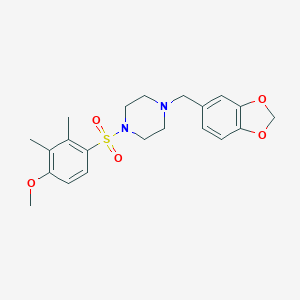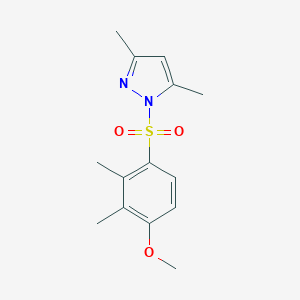![molecular formula C25H28N2O5S B345875 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 873580-00-8](/img/structure/B345875.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine, also known as BPN, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPN is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of several chemical reagents. The purpose of
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine in lab experiments is its ability to produce a wide range of pharmacological effects, making it a useful tool for studying the mechanisms of action of various neurotransmitter systems. However, one of the limitations of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine. One area of research is the development of more potent derivatives of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine that could be used in clinical applications. Another area of research is the investigation of the long-term effects of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine on the brain and the potential for neuroplasticity. Additionally, the potential use of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis warrants further investigation.
合成法
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine involves the reaction of several chemical reagents, including 1,3-benzodioxole, 4-propoxynaphthalene-1-sulfonyl chloride, and piperazine. The reaction proceeds through a multi-step process that includes the formation of intermediates such as 1-(1,3-benzodioxol-5-ylmethyl)-4-propoxynaphthalene-1-sulfonyl piperazine and 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propoxynaphthalen-1-yl)piperazine. The final product, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine, is obtained through purification and isolation techniques.
科学的研究の応用
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-2-15-30-22-9-10-25(21-6-4-3-5-20(21)22)33(28,29)27-13-11-26(12-14-27)17-19-7-8-23-24(16-19)32-18-31-23/h3-10,16H,2,11-15,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHAVRMPLNVLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

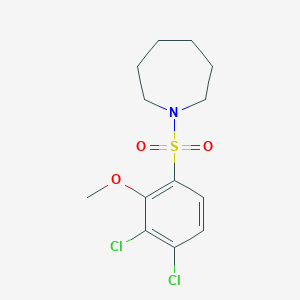
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)
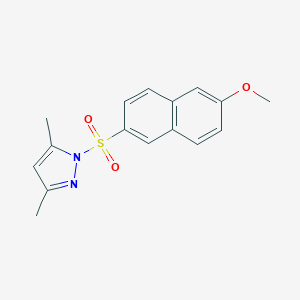

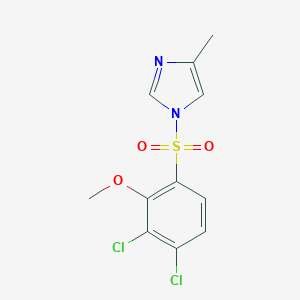

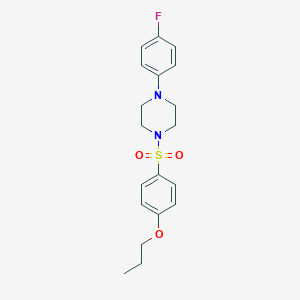
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)



